1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and various aromatic and aliphatic substituents
Preparation Methods
The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. Common synthetic routes may involve the use of starting materials such as dimethylaminopropylamine, ethylbenzene, and propan-2-yloxybenzoyl chloride. Reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar compounds to 1-[3-(DIMETHYLAMINO)PROPYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
1-(3-Dimethylaminopropyl)-3-ethylurea: This compound shares the dimethylaminopropyl group and has similar chemical properties.
Dimethylaminopropylamine: A simpler compound with the same dimethylaminopropyl group, used in various industrial applications.
Properties
Molecular Formula |
C27H34N2O4 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-6-19-8-10-20(11-9-19)24-23(26(31)27(32)29(24)17-7-16-28(4)5)25(30)21-12-14-22(15-13-21)33-18(2)3/h8-15,18,24,30H,6-7,16-17H2,1-5H3/b25-23- |
InChI Key |
UERGUMXEULTFLZ-BZZOAKBMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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